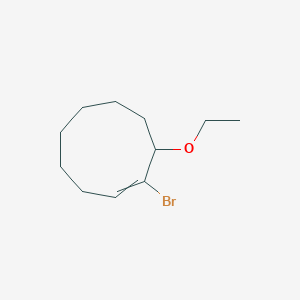
1-Bromo-9-ethoxycyclonon-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-9-ethoxycyclonon-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more double bonds within the ring structure. This compound is characterized by a nine-membered ring with a bromine atom and an ethoxy group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-9-ethoxycyclonon-1-ene can be synthesized through several methods, including:
Radical Bromination: This method involves the bromination of cyclononene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Electrophilic Addition: Another approach involves the addition of bromine to cyclononene in the presence of a solvent such as carbon tetrachloride (CCl4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents include N-bromosuccinimide and bromine, with solvents such as carbon tetrachloride or chloroform.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-9-ethoxycyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium tert-butoxide, sodium hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Alcohols: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-9-ethoxycyclonon-1-ene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61045-45-2 |
|---|---|
Molekularformel |
C11H19BrO |
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
1-bromo-9-ethoxycyclononene |
InChI |
InChI=1S/C11H19BrO/c1-2-13-11-9-7-5-3-4-6-8-10(11)12/h8,11H,2-7,9H2,1H3 |
InChI-Schlüssel |
CHGVWNHNLLDPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCCCCCC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


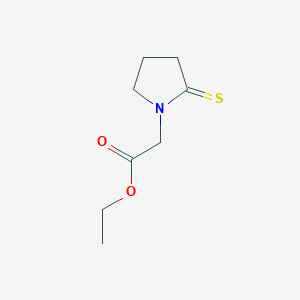
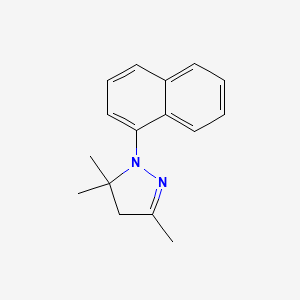
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
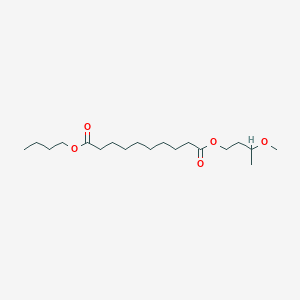
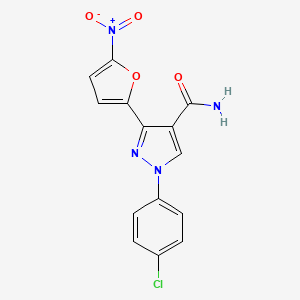

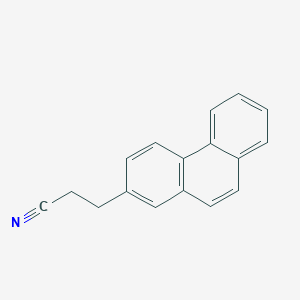
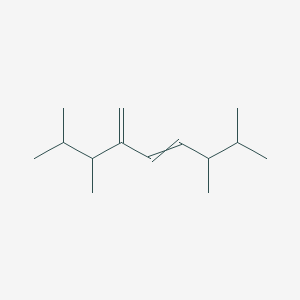
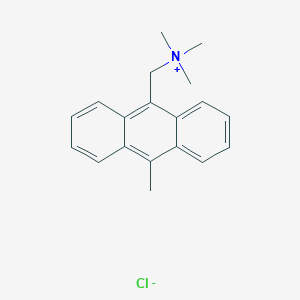

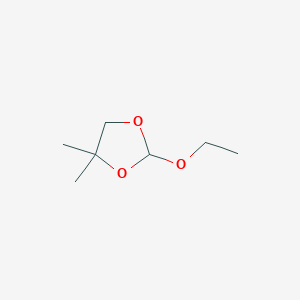

![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
